4-Methoxy-3-(trifluoromethoxy)benzylamine

Description

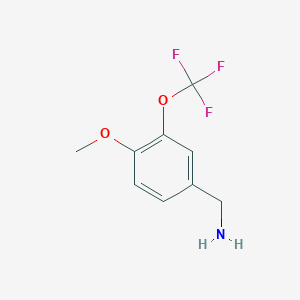

Structure

2D Structure

Properties

IUPAC Name |

[4-methoxy-3-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJPFKPXDALAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

This method involves converting a benzaldehyde precursor to the corresponding benzylamine via reductive amination:

- Step 1 : Synthesis of 4-methoxy-3-(trifluoromethoxy)benzaldehyde.

- Starting from 3-hydroxy-4-methoxybenzaldehyde, the hydroxyl group is substituted with trifluoromethoxy via chlorination (using Cl₂ or SOCl₂) followed by fluoridation (anhydrous HF).

- Conditions : Chlorination at 90–100°C in 4-chlorobenzotrifluoride, fluoridation at 80°C under pressure (30–35 kg/cm²).

- Step 2 : Reductive amination with ammonium acetate and sodium triacetoxyborohydride (STAB).

- Yield : ~75% (extrapolated from analogous protocols).

- Key Reaction :

$$

\text{R-CHO} + \text{NH}3 \xrightarrow{\text{STAB, DCM}} \text{R-CH}2\text{NH}_2

$$

Nucleophilic Substitution and Reduction

A nitro intermediate is reduced to the amine, leveraging established nitration-reduction pathways:

- Step 1 : Nitration of 4-methoxy-3-(trifluoromethoxy)toluene.

- Conditions : HNO₃/H₂SO₄ in dichloromethane at 0–35°C, yielding a nitro derivative.

- Step 2 : Catalytic hydrogenation or iron-mediated reduction.

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 4-Methoxy-3-(trifluoromethoxy)benzaldehyde | Aldehyde synthesis, STAB reduction | 75% | High selectivity, mild conditions | Requires aldehyde precursor synthesis |

| Nitration/Reduction | 4-Methoxy-3-(trifluoromethoxy)toluene | Nitration, Fe/HCl reduction | 85% | Scalable, avoids aldehyde intermediates | Harsh nitration conditions |

Critical Considerations

- Trifluoromethoxy Introduction : Chlorination-fluoridation (Cl₂ → HF) is preferred over direct trifluoromethylation due to higher regioselectivity.

- Purification : Chromatography or recrystallization (e.g., methanol/water) achieves >99% purity.

- Safety : Anhydrous HF requires specialized equipment; STAB offers safer handling for small-scale synthesis.

Structural Analogs and Reactivity

| Compound | Substituents | Synthetic Relevance |

|---|---|---|

| 4-Methoxybenzylamine | No trifluoromethoxy | Baseline for reactivity comparison |

| 3-Trifluoromethoxy-4-fluorobenzylamine | Fluorine instead of methoxy | Highlights electronic effects of CF₃O group |

| 4-Trifluoromethoxybenzylamine | Methoxy replaced by CF₃O | Demonstrates substitution positional effects |

Industrial Feasibility

The nitration-reduction route (Method 2) is favored for large-scale production due to cost-effective reagents (Fe/HCl) and compatibility with continuous-flow systems. In contrast, reductive amination (Method 1) is optimal for high-purity batches in drug discovery.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(trifluoromethoxy)benzylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce different amine compounds. Substitution reactions can result in a variety of functionalized benzylamine derivatives .

Scientific Research Applications

Synthesis Overview

| Step | Reaction Type | Reagents Used | Purpose |

|---|---|---|---|

| 1 | Amination | Aryl bromides | Formation of benzylamine framework |

| 2 | Oxidation | Potassium permanganate | Functionalization |

| 3 | Reduction | Lithium aluminum hydride | Final product formation |

Pharmaceutical Research Applications

The compound's unique structure suggests potential applications in drug development, particularly as a lead compound for synthesizing new pharmaceuticals. Preliminary studies indicate that the substituents may enhance interactions with specific biological receptors or enzymes, which could lead to varied pharmacological effects.

Case Study: Anticonvulsant Activity

Research has shown that derivatives of benzylamines, including those structurally similar to 4-Methoxy-3-(trifluoromethoxy)benzylamine, exhibit significant anticonvulsant properties. A study evaluated several N-benzyl derivatives for their efficacy in seizure protection models, revealing that compounds with similar structural features could surpass established antiepileptic agents .

Chemical Synthesis Applications

This compound serves as an important building block in synthetic organic chemistry. Its dual functionality allows for diverse applications in creating complex molecules through various reaction pathways, including trifluoromethoxylation reactions which have been explored for their potential in synthesizing fluorinated compounds .

Examples of Synthetic Applications

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for its application in drug design. Initial findings suggest that its unique substituents could enhance binding affinity to certain receptors, indicating potential therapeutic benefits. Further research is essential to elucidate these interactions fully.

Mechanism of Action

The mechanism by which 4-Methoxy-3-(trifluoromethoxy)benzylamine exerts its effects involves its interaction with specific molecular targets. The methoxy and trifluoromethoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-(Trifluoromethoxy)benzylamine (CAS: 93919-56-3)

- Structure : Trifluoromethoxy group at the para position.

- Molecular Formula: C₈H₈F₃NO (MW: 191.15 g/mol) .

- Key Differences : Lacks the methoxy group at the 3-position, reducing steric hindrance and altering electronic effects.

- Biological Activity : Demonstrated moderate antiproliferative activity (IC₅₀ = 0.30 μM in HCT116 cells) in studies, but lower than aniline analogs due to the benzylamine group .

3-(Trifluoromethoxy)benzylamine (CAS: 93071-75-1)

- Structure : Trifluoromethoxy group at the meta position.

- Molecular Formula: C₈H₈F₃NO (MW: 191.15 g/mol) .

- Key Differences : The absence of the 4-methoxy group results in reduced polarity and altered interactions in biological systems.

- Safety Profile : Classified as corrosive (Hazard Symbol: C), unlike the target compound, which is an irritant (Symbol: XI) .

Functional Group Variations

4-(Trifluoromethoxy)aniline

- Structure : Aniline core with a para-trifluoromethoxy group.

- Key Differences : The primary amine (-NH₂) instead of benzylamine (-CH₂NH₂) enhances electron density and reactivity.

- Biological Activity : Exhibits superior antiproliferative activity (IC₅₀ = 0.30 μM in HCT116 cells) compared to benzylamine derivatives, highlighting the importance of the amine position .

3-Chloro-4-(trifluoromethoxy)benzylamine (CAS: 771581-60-3)

- Structure : Chlorine substituent replaces the methoxy group at the 3-position.

- Molecular Formula: C₈H₇ClF₃NO (MW: 225.60 g/mol) .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Hazard Class |

|---|---|---|---|

| 4-Methoxy-3-(trifluoromethoxy)benzylamine | 205.18 | Not reported | Irritant (XI) |

| 4-(Trifluoromethoxy)benzylamine | 191.15 | 57–60 (10 mmHg) | Irritant (XI) |

| 3-(Trifluoromethoxy)benzylamine | 191.15 | Not reported | Corrosive (C) |

| 3-Chloro-4-(trifluoromethoxy)benzylamine | 225.60 | Not reported | Not specified |

Data compiled from

Biological Activity

Overview

4-Methoxy-3-(trifluoromethoxy)benzylamine is an organic compound characterized by its unique structure, which includes a methoxy group and a trifluoromethoxy group attached to a benzylamine framework. Its molecular formula is , and it has a molecular weight of approximately 205.18 g/mol. This compound exhibits significant biological activity due to its ability to interact with various biological targets, influencing cellular processes and metabolic pathways.

Target Interactions

this compound interacts with multiple enzymes and proteins, suggesting its role as a modulator in biochemical pathways. Its mechanism involves:

- Amination Reactions : The compound participates in amination reactions, crucial for synthesizing functionalized organopolyphosphazenes, which have potential therapeutic applications.

- Enzyme Modulation : It can act as an enzyme inhibitor or activator, influencing metabolic pathways and gene expression based on its binding interactions with biomolecules.

Cellular Effects

The compound's biological effects are profound, including:

- Cell Signaling Modulation : It influences cell signaling pathways, which are essential for maintaining cellular homeostasis.

- Irritation Potential : Observations indicate that it can cause irritation to the eyes and skin, suggesting interactions with cellular membranes.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₀F₃NO₂ |

| Molecular Weight | 205.18 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

| Stability | Stable under specific conditions; degradation over time observed |

| Toxicity | Potential irritant; higher doses may cause adverse effects |

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Lower Doses : Beneficial effects observed include modulation of enzyme activity and enhancement of metabolic pathways.

- Higher Doses : Toxic effects such as cellular damage and irritation were noted, highlighting the need for careful dosage management in therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory studies, the compound's stability and biological activity change over time. Prolonged exposure can lead to cumulative alterations in cellular metabolism and gene expression.

Metabolic Pathways

The compound is involved in several critical metabolic pathways:

- Amination Reactions : Essential for modifying protein structures.

- Transport Mechanisms : Likely transported via specific transporters or binding proteins across cellular membranes.

Study on Enzyme Interaction

A study investigated the interaction of this compound with cytochrome bd oxidase in Mycobacterium tuberculosis. The results indicated that this compound could serve as a selective inhibitor, potentially contributing to new therapeutic strategies against tuberculosis .

Structure–Activity Relationship (SAR)

Another study focused on the structure–activity relationships of related benzylamine derivatives. It was found that modifications to the benzylamine structure significantly affected biological activity, underscoring the importance of specific functional groups in mediating interactions with biological targets .

Q & A

Q. What are the key synthetic routes for 4-Methoxy-3-(trifluoromethoxy)benzylamine, and what critical reaction conditions should be optimized?

- Methodological Answer : A common approach involves multi-step functionalization of benzaldehyde derivatives. For example, 4-Methoxy-3-(trifluoromethoxy)benzaldehyde (CAS: 127842-54-0) can be converted to the corresponding benzylamine via reductive amination using sodium cyanoborohydride or catalytic hydrogenation . Critical conditions include:

- Temperature control : Exothermic reactions (e.g., acyl chloride formation) require cooling to avoid side reactions .

- Solvent selection : Dichloromethane (DCM) and dimethylformamide (DMF) are often used for solubility and stability of intermediates .

- Hazard mitigation : Thionyl chloride (used in sulfonamide synthesis) demands rigorous ventilation and PPE due to corrosive fumes .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze aromatic proton splitting patterns (e.g., meta-coupling from trifluoromethoxy and methoxy groups) .

- LCMS : Monitor retention times (e.g., Rt = 4.03 min under 0.05% formic acid in MeCN) and molecular ion peaks (e.g., [M+H]+ at m/z 192.14) .

- FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Classification :

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Skin/Irritation | Category 1B | Use nitrile gloves and lab coats |

| Mutagenicity | Ames II-negative (similar to benzyl chloride) | Avoid inhalation; use fume hoods |

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the electronic and steric properties of benzylamine derivatives in medicinal chemistry applications?

- Methodological Answer :

- Electronic Effects : The -OCF₃ group is strongly electron-withdrawing (σₚ = 0.35), polarizing the aromatic ring and enhancing binding to hydrophobic enzyme pockets .

- Steric Impact : Trifluoromethoxy’s bulk (~1.5 Å) can hinder rotation of adjacent substituents, affecting conformational stability in receptor-ligand complexes .

- Case Study : Derivatives with -OCF₃ show improved metabolic stability compared to -OCH₃ in serotonin receptor agonists .

Q. What strategies can mitigate decomposition issues observed in this compound during high-temperature reactions?

- Methodological Answer :

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C . Mitigation strategies include:

- Inert atmosphere : Use argon or nitrogen to suppress oxidative degradation .

- Low-temperature catalysis : Employ Pd/C or Ni catalysts at ≤80°C for hydrogenation .

- Additives : Stabilize intermediates with radical scavengers (e.g., BHT) .

Q. How can ion mobility spectrometry (IMS) be applied to study the migration behavior of this compound derivatives in discontinuous buffer systems?

- Methodological Answer :

- Buffer Optimization : Use benzoate/benzylamine buffers (pH 4.5–6.5) to match the compound’s pKa (~9.1) for optimal ion mobility .

- Simulation Tools : Predict migration patterns using software like Simul 5, which models ion trajectories based on charge and mass .

- Experimental Validation : Compare simulated results with IMS data to resolve co-eluting impurities in chiral separations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.